molecular formula C8H11O4- B14356317 4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate CAS No. 91990-68-0

4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate

Cat. No.: B14356317
CAS No.: 91990-68-0
M. Wt: 171.17 g/mol
InChI Key: MAVSHOBCZOHCDD-UHFFFAOYSA-M
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Description

4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate is an organic compound with a unique structure that includes an ester functional group and an allyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate typically involves the esterification of 4-hydroxy-4-oxobutanoic acid with 2-methylprop-2-en-1-ol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The allyl ether moiety can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Amines such as methylamine or ethylamine can be used in substitution reactions under mild heating conditions.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides.

Scientific Research Applications

4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of polymers and resins due to its reactive ester group.

Mechanism of Action

The mechanism of action of 4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. In biological systems, the compound may act as a prodrug, releasing active metabolites upon enzymatic hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: Similar structure but with a benzoic acid moiety instead of a butanoate.

    2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: Another similar compound with a benzoic acid moiety.

    Methallylescaline: A mescaline analog with a similar allyl ether group.

Properties

CAS No.

91990-68-0

Molecular Formula

C8H11O4-

Molecular Weight

171.17 g/mol

IUPAC Name

4-(2-methylprop-2-enoxy)-4-oxobutanoate

InChI

InChI=1S/C8H12O4/c1-6(2)5-12-8(11)4-3-7(9)10/h1,3-5H2,2H3,(H,9,10)/p-1

InChI Key

MAVSHOBCZOHCDD-UHFFFAOYSA-M

Canonical SMILES

CC(=C)COC(=O)CCC(=O)[O-]

Origin of Product

United States

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